C1-Substituent Effects on PA ATP Synthase Inhibition
Direct head-to-head comparison within the same publication series demonstrates that ATP Synthesis-IN-1 (Compound 4, bearing a benzyl thioether at the C1 position) exhibits a PA ATP synthesis IC₅₀ of 11.1 μg/mL, whereas ATP Synthesis-IN-2 (Compound 5, bearing a benzyl sulfide at the C1 position) shows substantially enhanced activity with an IC₅₀ of 0.7 μg/mL [1]. This represents a 15.9-fold difference in inhibitory potency driven solely by C1 substitution chemistry. Both compounds share the identical quinoline core and were evaluated under the same assay conditions.
| Evidence Dimension | Inhibition of Pseudomonas aeruginosa ATP synthesis (IC₅₀) |
|---|---|
| Target Compound Data | 11.1 μg/mL |
| Comparator Or Baseline | ATP Synthesis-IN-2 (Compound 5): 0.7 μg/mL |
| Quantified Difference | 15.9-fold lower potency for ATP Synthesis-IN-1 relative to ATP Synthesis-IN-2 |
| Conditions | In vitro PA ATP synthase biochemical assay; quinoline derivatives with C1 substitution variation |
Why This Matters
This quantitative differentiation establishes ATP Synthesis-IN-1 as a lower-potency comparator compound within the same SAR series, enabling researchers to use it as a control or baseline reference when evaluating more potent quinoline-based inhibitors in PA-targeted studies.
- [1] Fraunfelter VM, et al. Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. ACS Omega. 2023. View Source
